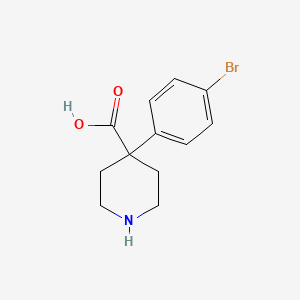

4-(4-Bromophenyl)piperidine-4-carboxylic acid

Übersicht

Beschreibung

4-(4-Bromophenyl)piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a bromophenyl group and a carboxylic acid group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Bromophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the bromophenyl group to a phenyl group.

Substitution: This reaction can replace the bromine atom with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include nucleophiles such as amines and thiols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of 4-(4-Bromophenyl)piperidine-4-carboxylic acid is in solid-phase peptide synthesis (SPPS) . It acts as a protecting group for amino acids, allowing for selective modifications without interference from other functional groups. This capability is essential for constructing complex peptide sequences efficiently.

Key Features:

- Selective Protection: Enables the modification of amino acids while preserving the integrity of the peptide chain.

- Efficiency: Streamlines the synthesis process, reducing the number of steps required to obtain desired peptides.

Drug Development

The compound's unique structural features make it a valuable asset in drug design and development. It has been utilized to create novel pharmaceutical agents targeting various diseases, particularly those affecting the central nervous system.

Case Study:

In a study focusing on the synthesis of piperidine derivatives, researchers modified existing compounds to enhance their affinity for specific receptors involved in neurological disorders. The modifications led to improved therapeutic profiles, demonstrating the compound's potential in developing targeted therapies .

Bioconjugation Techniques

This compound is employed in bioconjugation , facilitating the attachment of biomolecules to surfaces or other molecules. This application is critical in creating effective drug delivery systems that can enhance therapeutic efficacy.

Applications:

- Targeted Drug Delivery: Enhances the specificity and effectiveness of therapeutics by ensuring they reach their intended targets.

- Diagnostic Tools: Used in developing biosensors and imaging agents that require precise molecular interactions.

Research in Neuroscience

The compound plays a significant role in neuroscience research, particularly in studying neurotransmitter systems. It aids in synthesizing compounds that modulate receptor activity, which is crucial for understanding various neurological disorders.

Research Insights:

Studies have shown that derivatives of this compound can influence receptor activity, providing insights into potential treatments for conditions such as depression and anxiety .

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate for synthesizing analgesics and anti-inflammatory drugs. Its ability to undergo various chemical transformations makes it a versatile component in drug formulation.

Comparative Analysis:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-(4-Bromophenyl)-4-piperidinol | Hydroxyl derivative | Antioxidant activity |

| 4-Bromo-N-Z-piperidine | Benzyl derivative | Used in organic synthesis |

| 4-Amino-1-Boc-piperidine | Amino derivative | Synthesis of various piperidine derivatives |

This table illustrates how this compound compares with similar compounds regarding its structural type and biological activity .

Chemical Biology

In chemical biology, this compound is utilized to probe biological systems, allowing researchers to study molecular interactions within cellular environments. This application can lead to new insights into disease mechanisms and potential therapeutic targets.

Wirkmechanismus

The mechanism of action of 4-(4-Bromophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the piperidine ring can influence the compound’s overall conformation and reactivity. These interactions can affect biological processes and pathways, making the compound useful in research and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Piperidine: A simple six-membered ring containing one nitrogen atom.

4-Bromophenyl derivatives: Compounds with a bromophenyl group attached to various functional groups.

Carboxylic acids: Compounds containing a carboxyl group attached to different substituents .

Uniqueness: 4-(4-Bromophenyl)piperidine-4-carboxylic acid is unique due to the combination of its bromophenyl group, piperidine ring, and carboxylic acid group. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Biologische Aktivität

4-(4-Bromophenyl)piperidine-4-carboxylic acid (also referred to as 4-Br-PICA) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Structural Characteristics

The molecular formula of this compound is C₁₂H₁₄BrNO₂, with a molecular weight of approximately 284.153 g/mol. The compound consists of a piperidine ring substituted with a bromophenyl group and a carboxylic acid functional group, which influences its interaction with biological targets.

Pharmacological Potential

Research indicates that this compound exhibits diverse biological activities, particularly in pharmacology. Its structural features suggest potential interactions with neurotransmitter systems and ion channels, making it a candidate for various therapeutic applications.

Key Biological Activities

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps, including the formation of the piperidine ring and subsequent functionalization to introduce the bromophenyl and carboxylic acid groups . Various synthetic routes have been developed to optimize yield and purity for research purposes.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(4-Bromophenyl)piperidin-2-one | Piperidine ring with a ketone group | Potentially different pharmacological effects |

| 4-(Phenyl)piperidine-4-carboxylic acid | Lacks bromine substitution on phenyl | Different reactivity profile |

| 3-(4-Bromophenyl)pyrrolidine-3-carboxylic acid | Pyrrolidine ring instead of piperidine | Altered biological activity |

This table highlights how variations in structure can lead to differences in biological activity and potential applications, emphasizing the unique position of this compound in medicinal chemistry.

Research Findings and Case Studies

While specific literature on the direct biological mechanisms of action for this compound is sparse, related studies provide insights into its potential:

- Inhibitory Activity Against DHFR : A study on piperidine derivatives demonstrated significant inhibition against DHFR, suggesting that modifications similar to those found in 4-Br-PICA could yield potent inhibitors for cancer treatment .

- Antiviral Activity : Other piperidine derivatives have shown antiviral properties against HIV by inhibiting CCR5 receptors; thus, exploring similar pathways for 4-Br-PICA may reveal additional therapeutic avenues .

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)12(11(15)16)5-7-14-8-6-12/h1-4,14H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDSELFOZXBDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678259 | |

| Record name | 4-(4-Bromophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913542-80-0 | |

| Record name | 4-(4-Bromophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.